molecular formula C17H20N4O B075195 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone CAS No. 1159-89-3

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone

Cat. No. B075195
CAS RN: 1159-89-3
M. Wt: 296.37 g/mol
InChI Key: OYMBJBZLKALTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mechanism Of Action

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone is a competitive antagonist of ionotropic glutamate receptors, specifically the NMDA and AMPA receptors. It binds to the receptor site and prevents glutamate from binding, thereby blocking the receptor-mediated synaptic transmission. This results in a decrease in excitatory neurotransmission and neuronal activity.

Biochemical And Physiological Effects

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the release of glutamate, reduce the activity of NMDA and AMPA receptors, and decrease the activity of calcium channels. It has also been shown to decrease the activity of protein kinase C and increase the activity of protein phosphatase 2A.

Advantages And Limitations For Lab Experiments

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has several advantages for lab experiments. It is a potent and selective antagonist of ionotropic glutamate receptors, allowing for precise manipulation of glutamate receptor activity. It is also relatively stable and can be stored for long periods of time. However, 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has some limitations for lab experiments. It has been shown to have off-target effects on other receptors, such as the α7 nicotinic acetylcholine receptor. It also has low solubility in water, which can make it difficult to dissolve in physiological solutions.

Future Directions

There are several potential future directions for research involving 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone could be used to investigate the mechanisms underlying these diseases and to identify potential therapeutic targets. Another area of interest is the development of more selective and potent antagonists of glutamate receptors, which could be used to further investigate the role of these receptors in various physiological and pathological processes. Additionally, 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone could be used in combination with other drugs to investigate potential synergistic effects.

Synthesis Methods

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone can be synthesized by reacting 2-aminobenzonitrile with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-pyridylboronic acid in the presence of palladium on carbon to yield 2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone.

Scientific Research Applications

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone has been used extensively in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes. It has been shown to block the NMDA receptor-mediated synaptic transmission in the hippocampus, which is involved in learning and memory. It has also been used to study the role of glutamate receptors in pain perception, addiction, and neurodegenerative diseases.

properties

CAS RN

1159-89-3

Product Name

2,3-Dihydro-1-(2-(dimethylamino)ethyl)-2-(2-pyridyl)-4(1H)-quinazolinone

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one

InChI

InChI=1S/C17H20N4O/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14/h3-10,16H,11-12H2,1-2H3,(H,19,22)

InChI Key

OYMBJBZLKALTEW-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3

Canonical SMILES

CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3

Origin of Product

United States

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